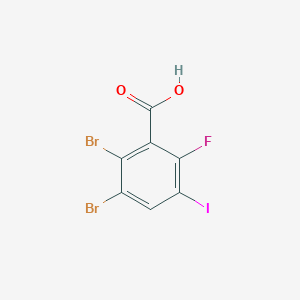

2,3-Dibromo-6-fluoro-5-iodobenzoic acid

Description

Significance of Halogenation Patterns in Aromatic Systems

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, is a fundamental transformation in organic chemistry. libretexts.org In aromatic systems, the specific pattern of halogenation—the type, number, and placement of halogen atoms on the ring—has profound effects on the molecule's properties. Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can increase the acidity of a carboxylic acid group on the same ring. quora.com

The size and polarizability of the halogen atoms also play a critical role. For instance, the presence of multiple, varied halogens can create unique electronic and steric environments, influencing how the molecule interacts with other chemical species or biological targets. cymitquimica.com This strategic placement of halogens is a key tool for chemists to fine-tune the reactivity and function of aromatic compounds, making them suitable for specialized applications in medicine and materials science. researchgate.net

The Role of Polyhalogenated Benzoic Acids in Contemporary Synthetic Chemistry and Materials Science

Polyhalogenated benzoic acids are valuable intermediates in modern synthetic chemistry. The halogen atoms serve as versatile handles for further chemical modifications. Through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the halogen atoms can be replaced with other functional groups, allowing for the construction of complex molecular architectures. This makes them important building blocks for the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

In materials science, the incorporation of halogen atoms can enhance properties like thermal stability and flame retardancy. Halogenated aromatic compounds are also investigated for their potential use in advanced materials, such as high-performance polymers and liquid crystals. researchgate.netgoogle.com The ability of different halogens to participate in halogen bonding—a type of non-covalent interaction—is also being explored for the rational design of crystal structures with desired properties.

Rationale for Comprehensive Investigation of 2,3-Dibromo-6-fluoro-5-iodobenzoic Acid

The compound this compound is a subject of scientific interest due to its highly and unusually substituted structure. It possesses four different substituents on the benzene (B151609) ring: a carboxylic acid group, two bromine atoms, a fluorine atom, and an iodine atom. This dense and varied halogenation pattern suggests several key areas for investigation:

Unique Reactivity: The presence of three different types of halogen atoms (Br, F, I) at specific positions creates a complex electronic and steric environment. The carbon-halogen bonds will have different strengths and polarities, potentially allowing for selective chemical transformations at different sites on the ring.

Potential as a Synthetic Building Block: The distinct reactivity of the C-Br, C-F, and C-I bonds makes this molecule a potentially versatile precursor for the synthesis of other complex, polysubstituted aromatic compounds.

Physicochemical Properties: The high degree of halogenation is expected to confer significant lipophilicity and a high molecular weight, which could be advantageous in certain material or pharmaceutical applications. cymitquimica.com The dense substitution pattern will also influence its crystal packing and solid-state properties.

A comprehensive investigation into this molecule can provide valuable insights into the fundamental chemistry of polysubstituted aromatic systems and may uncover novel applications.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1160573-40-9 |

| Molecular Formula | C₇H₂Br₂FIO₂ |

| SMILES | O=C(O)C1=C(F)C(I)=CC(Br)=C1Br |

| InChI Key | NLKXWPPBJQEQDR-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 440.81 g/mol |

| Appearance | Solid (expected) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

| Acidity (pKa) | Expected to be a relatively strong acid due to the inductive effect of multiple halogens |

Research Findings

Specific published research focusing exclusively on this compound is limited. However, its chemical behavior can be inferred from the general principles of organic chemistry and studies on related polyhalogenated aromatic compounds.

The synthesis of such a polysubstituted benzene ring is a complex challenge that requires careful strategic planning to install the various substituents in the correct positions. libretexts.orgpressbooks.pub A plausible synthetic strategy would likely involve a multi-step sequence starting from a less substituted benzene derivative. The order of reactions—halogenations, and the introduction or modification of the carboxylic acid group—would be critical. For example, the carboxylic acid group is a meta-director in electrophilic aromatic substitution, while halogens are ortho-, para-directors. youtube.com A potential route could involve the diazotization of a corresponding aniline (B41778) precursor, a common method for introducing iodine or bromine onto an aromatic ring.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification or conversion to an acid chloride. The aromatic ring itself, despite being electron-deficient due to the halogens, could potentially undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The different carbon-halogen bonds would likely exhibit differential reactivity in metal-catalyzed cross-coupling reactions, with the C-I bond being the most reactive, followed by the C-Br bonds, offering a pathway for sequential, site-selective functionalization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1160573-40-9 |

|---|---|

Molecular Formula |

C7H2Br2FIO2 |

Molecular Weight |

423.80 g/mol |

IUPAC Name |

2,3-dibromo-6-fluoro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H2Br2FIO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) |

InChI Key |

NLKXWPPBJQEQDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)C(=O)O)Br)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2,3 Dibromo 6 Fluoro 5 Iodobenzoic Acid

Reactivity of the Carboxyl Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring. Because carboxylic acids are already in a high oxidation state, reactions often involve either the replacement of the hydroxyl group or decarboxylation. msu.edu

Direct nucleophilic acyl substitution on a carboxylic acid is often challenging because the hydroxyl group (–OH) is a poor leaving group. libretexts.org Therefore, to facilitate reactions, the carboxylic acid must first be converted into a more reactive derivative. This is typically achieved by replacing the –OH group with a better leaving group. libretexts.org

Acyl Halide Formation: Carboxylic acids can be readily converted into highly reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the –OH group is transformed into a chlorosulfite intermediate, which is an excellent leaving group. This intermediate then reacts with a chloride ion to form the final acyl chloride. libretexts.org

Table 1: General Reaction for Acyl Chloride Formation

| Reactant | Reagent | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (R-COCl) |

This general transformation is applicable to 2,3-Dibromo-6-fluoro-5-iodobenzoic acid.

Acid Anhydride Formation: Acid anhydrides are another class of activated carboxylic acid derivatives. They can be formed by the dehydration of two molecules of a carboxylic acid upon heating. However, this method often requires high temperatures. libretexts.org Given the polyhalogenated nature of this compound, such harsh conditions might lead to side reactions.

Once activated, or under specific catalytic conditions, the carboxyl group can react with nucleophiles like alcohols and amines to form esters and amides, respectively. These condensation reactions are fundamental in organic synthesis.

Esterification: The most common method for converting a carboxylic acid into an ester is the Fischer esterification reaction. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol nucleophile. libretexts.org The reaction is reversible and typically requires using the alcohol as a solvent to drive the equilibrium towards the product. libretexts.org

Amide Formation: The formation of amides from carboxylic acids and amines also requires activation of the carboxyl group, as amines are basic and would simply deprotonate the acid to form a salt under neutral conditions. Activation is typically achieved by converting the carboxylic acid to an acyl chloride or by using coupling agents that form a highly reactive intermediate in situ.

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acyl phosphates and thioesters being the most reactive, followed by acid anhydrides and esters, and finally amides. libretexts.org Carboxylates themselves are the least reactive. libretexts.org

Reactivity of Aromatic Carbon-Halogen Bonds (C-Br, C-F, C-I)

The benzene (B151609) ring of this compound is substituted with three different types of halogen atoms. The reactivity of these carbon-halogen (C-X) bonds, particularly in cross-coupling and substitution reactions, is a key feature of the molecule's chemistry. Generally, the reactivity of aryl halides follows the order: C–I > C–Br > C–Cl > C–F. wikipedia.orgyoutube.com This predictable difference in reactivity allows for selective functionalization of the aromatic ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound is particularly advantageous for sequential, site-selective cross-coupling reactions. nih.govacs.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reactivity of the halide substrate is a critical factor, with aryl iodides reacting under much milder conditions (such as room temperature) than aryl bromides. wikipedia.orglibretexts.org This allows for the selective coupling of an alkyne at the C-5 position (the site of the iodine atom) of this compound, while leaving the C-2 and C-3 bromine atoms untouched. wikipedia.org

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. Similar to the Sonogashira reaction, the oxidative addition step is generally fastest for aryl iodides, followed by aryl bromides. nih.gov This selectivity can be exploited to first perform a Suzuki coupling at the C-I bond. Subsequently, under more forcing conditions or with a different catalyst system, a second coupling can be performed at one of the C-Br bonds. nih.govresearchgate.net The choice of ligands, bases, and solvents can be optimized to control the selectivity of these reactions on polyhalogenated substrates. nih.govnih.gov

Table 2: Predicted Site-Selectivity in Cross-Coupling Reactions

| Reaction Type | Primary Reactive Site | Secondary Reactive Site(s) | Rationale |

|---|---|---|---|

| Sonogashira Coupling | C-5 (Iodine) | C-2, C-3 (Bromine) | The C-I bond is significantly more reactive than C-Br bonds under typical Sonogashira conditions. wikipedia.orgyoutube.com |

| Suzuki-Miyaura Coupling | C-5 (Iodine) | C-2, C-3 (Bromine) | Oxidative addition to the C-I bond is kinetically favored over the C-Br bonds. nih.govresearchgate.net |

This table illustrates the expected sequential reactivity based on general principles of cross-coupling reactions.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. organic-chemistry.org The ease of reductive cleavage of carbon-halogen bonds generally follows the trend of bond strength: C-I < C-Br < C-Cl < C-F. nih.gov

Therefore, in this compound, the carbon-iodine bond is the most susceptible to reduction. This allows for selective removal of the iodine atom. For example, treatment with zinc powder in a protic solvent system like aqueous ammonium (B1175870) chloride can effectively achieve hydrodehalogenation. psu.edu Other methods involve transition metal catalysts or radical pathways initiated by photoredox catalysts or organic peroxides. organic-chemistry.orgresearchgate.net It is noteworthy that some specific catalyst systems can reverse the expected reactivity order. For instance, a polymer-supported palladium catalyst in pure water has shown a reactivity order of Ar–Cl > Ar–Br > Ar–I for hydrodehalogenation. nih.gov

While electrophilic substitution is more common for benzene, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, especially when the ring is "activated" by strong electron-withdrawing groups. pressbooks.publibretexts.org The halogens and the carboxylic acid group on this compound are all electron-withdrawing, which deactivates the ring for electrophilic attack but activates it for nucleophilic attack. libretexts.orgbritannica.com

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. libretexts.orgyoutube.com

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. pressbooks.pub

In SNAr reactions, the leaving group ability of halogens is typically I > Br > Cl > F. libretexts.org This is the reverse of their electronegativity and is related to the stability of the halide anion and the polarizability of the C-X bond. Therefore, a strong nucleophile would preferentially substitute the iodine atom at the C-5 position, followed by the bromine atoms. The C-F bond is the least likely to be substituted.

Intramolecular and Intermolecular Reactions Influenced by Halogen Substituents

Research has demonstrated the exploitation of this differential reactivity to achieve selective, stepwise functionalization of the molecule. The primary intermolecular transformations involve reactions at the C-5 iodo position, leaving the bromo substituents at C-2 and C-3 available for subsequent chemical modifications.

A key example of this selective intermolecular reactivity is the Sonogashira coupling reaction. In a documented procedure, this compound was reacted with an acetylenic partner, specifically (trimethylsilyl)acetylene. The reaction was carried out using a palladium catalyst in the presence of a copper(I) co-catalyst, selectively forming a new carbon-carbon bond at the position of the iodine atom. This transformation proceeds efficiently without affecting the bromine atoms on the ring, highlighting the chemoselective nature of the reaction governed by the C-I bond's higher reactivity.

The product of this initial coupling, 2,3-dibromo-6-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid, serves as a versatile intermediate for further functionalization. For instance, it can undergo a subsequent Suzuki coupling reaction. In one synthetic route, this intermediate was coupled with (2-formylphenyl)boronic acid. This second cross-coupling reaction also occurred selectively, this time at one of the C-Br positions, to build a more complex molecular architecture.

Currently, there is limited specific information in the public domain regarding intramolecular reactions for this exact compound. The documented research primarily focuses on leveraging the differential reactivity of the halogen substituents in a stepwise manner for intermolecular transformations.

Interactive Data Tables

The following tables detail the specific conditions and outcomes for the sequential intermolecular cross-coupling reactions starting from this compound.

Table 1: Selective Sonogashira Coupling at the C-I Position

This table outlines the reaction conditions for the selective coupling at the carbon-iodine bond.

| Parameter | Value | Source |

| Starting Material | This compound | |

| Reagent | (Trimethylsilyl)acetylene | |

| Catalyst System | Dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide | |

| Base | Triethylamine | |

| Solvent | Tetrahydrofuran (THF) | |

| Product | 2,3-Dibromo-6-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid | |

| Yield | 88% |

Table 2: Subsequent Suzuki Coupling Reaction

This table details the conditions for the Suzuki coupling using the product from the Sonogashira reaction.

| Parameter | Value | Source |

| Starting Material | 2,3-Dibromo-6-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid | |

| Reagent | (2-Formylphenyl)boronic acid | |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| Base | Sodium carbonate | |

| Solvent | 1,2-Dimethoxyethane (DME), Water | |

| Product | 3-Bromo-2-(2-formylphenyl)-6-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid | |

| Yield | 63% |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Elucidation of the precise chemical structure of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid would heavily rely on a combination of NMR techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum is anticipated to show a single resonance for the aromatic proton, likely a singlet or a finely coupled multiplet depending on the through-space coupling with the adjacent fluorine atom. Its chemical shift would be significantly influenced by the surrounding electron-withdrawing halogen substituents.

The ¹³C NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the nature and position of the halogen substituents. The carboxyl carbon would appear at the most downfield region of the spectrum.

A hypothetical data table for the expected NMR signals is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | Value |

| C2 | - | Value |

| C3 | - | Value |

| C4 | Value | Value |

| C5 | - | Value |

| C6 | - | Value |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy would be a crucial tool to confirm the presence and the chemical environment of the fluorine atom. A single resonance would be expected, and its chemical shift would provide valuable information about the electronic environment of the C-F bond.

Multidimensional NMR Techniques for Comprehensive Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Ion Confirmation and Isotopic Pattern Analysis for Bromine and Iodine

Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of two bromine atoms and one iodine atom would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, which would be a key identifier for the compound.

Elucidation of Fragmentation Pathways and Rearrangement Processes

Analysis of the fragmentation pattern in the mass spectrum would provide insights into the stability of different parts of the molecule and help in confirming the structure. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group, the carboxyl group, and cleavage of the aromatic ring.

A hypothetical data table for the expected major mass spectral fragments is presented below.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| Value | [M]⁺ |

| Value | [M - OH]⁺ |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. youtube.com For this compound, these techniques would be essential for confirming its structural features.

The IR and Raman spectra of this compound would be expected to show characteristic bands for its functional groups. The carboxylic acid group would exhibit a strong C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹, and a broad O-H stretching band around 2500-3300 cm⁻¹ due to hydrogen bonding in the solid state or in concentrated solutions. The aromatic ring would show C-C stretching vibrations in the 1400-1600 cm⁻¹ region. The carbon-halogen bonds would have characteristic stretching frequencies at lower wavenumbers, with the C-F stretch appearing at a higher frequency than the C-Br and C-I stretches due to the lower mass of fluorine.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, due to hydrogen bonding |

| C=O Stretch (Carboxylic Acid) | 1700-1750 | Strong intensity |

| Aromatic C-C Stretch | 1400-1600 | Multiple bands |

| C-F Stretch | 1000-1400 | Strong intensity |

| C-Br Stretch | 500-690 | Lower frequency |

| C-I Stretch | 485-610 | Lowest frequency of the halogens |

Note: These are general ranges and the exact positions would be influenced by the electronic effects of the other substituents on the aromatic ring.

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the vibrational frequencies of a molecule. acs.org By creating a computational model of this compound, its theoretical IR and Raman spectra can be calculated. These predicted spectra can then be compared with experimental data from similar compounds to aid in the assignment of vibrational modes. For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical model. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iaea.org For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular structure and intermolecular interactions.

A crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would show the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group relative to the ring. In the solid state, benzoic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. iaea.orgresearchgate.net The crystal packing would also be influenced by other intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 6 Fluoro 5 Iodobenzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of complex molecules like 2,3-Dibromo-6-fluoro-5-iodobenzoic acid. These methods allow for the theoretical examination of a molecule's properties in the absence of experimental data.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size and complexity. DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization) and to analyze the molecule's electronic structure.

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X, or ωB97X-D) and a basis set (e.g., 6-311++G(d,p) for lighter atoms and a set with effective core potentials like LANL2DZ for iodine). The calculations would yield key information such as bond lengths, bond angles, and dihedral angles, providing insight into how the multiple bulky halogen substituents and the carboxylic acid group influence the geometry of the benzene (B151609) ring.

For a more precise understanding of certain properties, especially those involving electron correlation, more computationally intensive ab initio methods could be used. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more demanding, can provide benchmark-quality data on interaction energies and electronic properties. These methods are often used to validate the results obtained from DFT calculations for a specific class of molecules.

Analysis of Electronic and Steric Effects of Halogen Substituents

The combination of fluorine, bromine, and iodine on a single benzene ring, along with a carboxylic acid group, creates a complex interplay of electronic and steric effects.

An MESP analysis would be crucial for visualizing the electronic distribution around the this compound molecule. The MESP map highlights regions of positive and negative electrostatic potential. For this molecule, it would be expected to show a negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, and a region of positive potential (a "sigma-hole") on the outermost portion of the larger halogen atoms (bromine and especially iodine), which is critical for halogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. For this compound, NBO analysis would quantify the delocalization of electron density between filled and empty orbitals. This can reveal hyperconjugative effects that contribute to the molecule's stability and can be used to analyze the nature and strength of intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid group.

Theoretical Studies on Halogen Bonding Interactions

Given the presence of both bromine and iodine, this molecule is a prime candidate for forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. Theoretical studies would investigate the ability of the iodine and bromine atoms on the ring to interact with Lewis bases.

Computational models would be used to predict the geometry and strength of these halogen bonds. By calculating the interaction energies between this compound and a model Lewis base, researchers could quantify the strength of the halogen bonds formed by the bromine and iodine atoms. These studies are vital for understanding how this molecule might behave in crystal engineering and supramolecular chemistry.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting selectivity, and analyzing the stability of reactants, products, and transition states.

The substitution pattern on this compound makes predicting the site of further electrophilic substitution complex. Computational analysis using MEP maps and frontier molecular orbital (FMO) theory can elucidate the most reactive sites. nih.gov The MEP surface highlights electron-rich regions (negative potential) susceptible to electrophilic attack. In this molecule, the electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the aromatic ring. However, subtle differences in electron density, predictable through computational charge distribution analysis, would determine the regioselectivity of further functionalization. The site for a potential incoming electrophile would likely be determined by a balance between the directing effects of the existing substituents, a question that can be resolved by calculating the activation energies for substitution at each possible position.

Thermochemical calculations using DFT can determine the relative stabilities of different conformers of this compound. For substituted benzoic acids, a key factor is the orientation of the carboxylic acid group relative to the ortho substituents. iku.edu.tr An intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluorine atom could significantly stabilize one conformer over another, leading to a higher rotational barrier around the C-C bond. iku.edu.tr For example, in 2-fluorobenzoic acid, the energy barrier for rotation of the carboxylic group is nearly double that of benzoic acid due to such an interaction. iku.edu.tr

Calculations can provide key thermodynamic data, such as enthalpy, Gibbs free energy, and activation energies for various reaction pathways, such as decarboxylation. researchgate.net Stability profiles generated from these calculations are essential for understanding the molecule's persistence and transformation under different chemical conditions.

Applications and Future Research Trajectories

Role as an Advanced Synthetic Building Block for Complex Architectures

The differential reactivity of the carbon-halogen bonds is a cornerstone of the synthetic utility of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid. The carbon-iodine (C-I) bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is generally the most inert under these conditions. This hierarchy allows for selective and sequential functionalization of the aromatic ring.

Halogenated organic compounds are integral to the development of many pharmaceutical drugs. nih.gov The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of pharmaceutical intermediates derived directly from this compound are not yet widely reported in mainstream literature, its structure is emblematic of precursors used in the synthesis of complex, biologically active molecules. libretexts.org

The general strategy involves the use of regioselective cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce a variety of substituents onto the aromatic core. nih.govorganic-chemistry.orgnih.govarkat-usa.org For instance, the more labile C-I bond can be selectively coupled, leaving the C-Br bonds available for subsequent transformations. This orthogonal reactivity is critical in the multi-step synthesis of complex drug candidates.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Reaction Type | Reactive Site | Potential Coupling Partner | Resulting Structure |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Arylboronic acid | Introduction of an aryl group at the 5-position |

| 2 | Sonogashira Coupling | C-Br | Terminal alkyne | Introduction of an alkynyl group at the 2- or 3-position |

This table represents a hypothetical, yet chemically sound, synthetic sequence demonstrating the potential of this compound as a versatile scaffold.

Aromatic carboxylic acids and their derivatives are foundational components in the synthesis of various functional materials, including liquid crystals and high-performance polymers. libretexts.orgscilit.comnih.govnih.govupt.romdpi.com The rigid, planar structure of the benzene (B151609) ring, combined with the ability of the carboxylic acid group to form hydrogen bonds, can drive the self-assembly of molecules into ordered liquid crystalline phases. libretexts.orgscilit.comnih.gov

The introduction of multiple halogen atoms, as seen in this compound, can enhance the polarizability and steric interactions of the molecule, which are critical parameters in the design of liquid crystals with specific mesomorphic properties. While direct applications of this specific compound in liquid crystal synthesis are still an area for future research, the broader class of halogenated benzoic acids is known to be utilized in creating these materials. uobasrah.edu.iq

In the realm of functional polymers, halogenated aromatic monomers can be used to synthesize polymers with tailored properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics. researchgate.netrsc.orgmdpi.com The presence of multiple reactive sites on this compound allows for its potential use as a cross-linking agent or as a monomer in step-growth polymerization to create complex, three-dimensional polymer networks.

Table 2: Potential Polymerization Applications

| Polymer Type | Role of the Monomer | Potential Properties of the Resulting Polymer |

|---|---|---|

| Aromatic Polyesters | Di-functional monomer (after derivatization of the carboxylic acid) | High thermal stability, flame retardancy, specific refractive indices |

This table outlines the prospective roles of this compound in the synthesis of advanced polymers, based on the known reactivity of similar functionalized aromatic compounds.

Contributions to Fundamental Organic Chemistry Principles

The study of molecules like this compound provides a platform for a deeper understanding of fundamental principles in organic chemistry.

The reactivity of a substituted benzene ring is governed by a combination of inductive and resonance effects of its substituents. libretexts.orgmsu.eduutexas.edu Halogens are generally considered deactivating groups due to their inductive electron-withdrawing nature, yet they are ortho-, para-directing in electrophilic aromatic substitution reactions because of resonance electron donation. libretexts.orglibretexts.org

The subject molecule, with its array of different halogens, presents a complex case for studying the interplay of these effects. The fluorine atom, being the most electronegative, exerts a strong inductive effect. libretexts.org The bromine and iodine atoms, while also inductively withdrawing, have different polarizabilities and steric demands that can influence the regioselectivity of reactions. nih.gov Research on the selective functionalization of this compound can provide valuable data for computational and mechanistic studies, refining our predictive models for the reactivity of polysubstituted aromatic systems.

The need for selective transformations on a multi-functionalized scaffold like this compound drives the development of new synthetic methods. This includes the design of catalyst systems with enhanced selectivity for specific C-X bonds (where X is a halogen) and the exploration of orthogonal protection-deprotection strategies. tmd.ac.jpnih.govresearchgate.netrsc.orgnih.gov

For example, developing a catalytic system that can selectively activate one C-Br bond in the presence of another, or that can facilitate reactions at the sterically hindered positions of this molecule, would represent a significant advancement in synthetic chemistry.

Advanced Research Directions

The future research on this compound is poised to expand into several exciting areas. In medicinal chemistry, it could be used as a key building block in the synthesis of libraries of complex molecules for high-throughput screening against various biological targets. In materials science, its potential for creating novel liquid crystals with unique phase behaviors and as a monomer for specialty polymers with advanced properties remains largely untapped. Furthermore, its complex substitution pattern makes it an ideal candidate for the development and validation of new computational models for predicting chemical reactivity. As synthetic methodologies continue to advance, the full potential of intricate building blocks like this compound will undoubtedly be realized, paving the way for innovations in both medicine and materials.

Exploration of Photochemical and Electrochemical Reactivity

The unique arrangement of four different halogen atoms on the benzoic acid ring of this compound suggests a rich and varied photochemical and electrochemical profile. The carbon-halogen bonds present in this molecule have different dissociation energies, which can be selectively targeted.

Photochemical Reactivity:

The photochemical reactivity of aryl halides is characterized by the cleavage of the carbon-halogen (C-X) bond upon irradiation with light. The energy required for this cleavage is inversely proportional to the bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond in this compound is the most susceptible to photochemical cleavage, followed by the carbon-bromine bonds. This selective bond breaking can be harnessed to generate aryl radicals, which are highly reactive intermediates capable of participating in a variety of subsequent reactions, such as arylation of other organic molecules. Future research could explore the use of specific wavelengths of light to achieve selective cleavage of either the C-I or C-Br bonds, offering a powerful tool for controlled chemical synthesis.

Electrochemical Reactivity:

The electrochemical behavior of this compound is expected to be dominated by the reduction of the aryl-halide bonds. acs.org The reduction potentials for aryl halides become less negative as the halogen becomes heavier. Therefore, the iodine atom can be selectively reduced at a less negative potential compared to the bromine and fluorine atoms. This selective electrochemical reduction can generate an aryl radical at a specific position on the benzene ring, which can then be trapped by various radical acceptors or undergo coupling reactions. nih.gov This provides a pathway for the regioselective functionalization of the molecule. The electrochemical generation of aryl radicals from aryl halides is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Future studies could focus on developing electro-synthetic protocols for the selective functionalization of this compound. This could involve, for example, the electrochemical coupling of the in-situ generated aryl radical with various olefins or other coupling partners. acs.org The influence of the electron-withdrawing carboxylic acid group and the fluorine atom on the reduction potentials of the C-I and C-Br bonds would also be a valuable area of investigation.

A hypothetical data table illustrating the expected trend in reduction potentials for the different carbon-halogen bonds in a similar polyhalogenated aromatic compound is presented below. Actual values for this compound would need to be determined experimentally.

| Carbon-Halogen Bond | Relative Reduction Potential (Arbitrary Units) |

| C-I | -1.0 |

| C-Br | -1.5 |

| C-F | > -2.0 |

This interactive table demonstrates the expected ease of reduction for the different halogen substituents, with a less negative value indicating easier reduction.

Supramolecular Assembly and Crystal Engineering Utilizing Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net The presence of both iodine and bromine atoms in this compound makes it an excellent candidate for directing supramolecular assembly through halogen bonding. acs.org

The iodine and bromine atoms on the aromatic ring can act as halogen bond donors, while the oxygen atoms of the carboxylic acid group can act as halogen bond acceptors. nih.gov Additionally, the carboxylic acid moiety can participate in robust hydrogen bonding interactions. The interplay between these different non-covalent interactions can be exploited to construct complex and predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.gov

The directionality of halogen bonds is a key feature that allows for precise control over the resulting crystal packing. nih.gov By carefully selecting co-formers that can act as complementary halogen or hydrogen bond acceptors, it is possible to design and synthesize co-crystals with desired topologies and properties. Research in this area could lead to the development of new functional materials, such as organic conductors, porous materials for gas storage, and materials with tailored optical properties.

The table below provides typical bond lengths and angles for halogen bonds involving iodine and bromine, which would be relevant for the supramolecular structures formed by this compound.

| Halogen Bond Type | Donor-Acceptor Distance (Å) | C-X···O Angle (°) |

| C-I···O | 2.8 - 3.2 | 160 - 180 |

| C-Br···O | 2.9 - 3.4 | 150 - 170 |

This interactive table showcases typical geometric parameters for halogen bonds, which are crucial for the design of supramolecular assemblies.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivatives

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desired properties. acs.org The poly-functional nature of this compound makes it an ideal scaffold for the construction of such libraries. The differential reactivity of the various halogen substituents allows for site-selective modifications, leading to a high degree of structural diversity.

For example, the more reactive C-I bond can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, while leaving the C-Br bonds intact. Subsequently, the C-Br bonds can be modified under different reaction conditions. The carboxylic acid group provides another handle for derivatization, for instance, through amide bond formation.

A high-throughput screening campaign of a library of derivatives of this compound could lead to the discovery of new drug candidates or molecules with interesting materials properties. The systematic variation of the substituents at different positions on the aromatic ring would allow for the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area would involve the development of efficient and orthogonal synthetic methodologies for the selective functionalization of the different positions of the this compound scaffold. The creation and screening of diverse chemical libraries based on this versatile building block holds significant promise for the discovery of novel functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.